3-Benzylpyrrolidin-2-one
Description
Significance of Pyrrolidinone Scaffolds in Organic Synthesis and Heterocyclic Chemistry
The pyrrolidinone ring system, also known as a γ-lactam, is a core structural motif in a wide range of pharmacologically important molecules. frontiersin.orgbeilstein-journals.org Its significance stems from its presence in numerous natural products that exhibit potent biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The non-planar, sp3-hybridized nature of the saturated pyrrolidinone ring allows for a three-dimensional exploration of chemical space, which is a crucial aspect in the design of new drugs that can effectively interact with the complex architectures of biological targets like proteins and enzymes. nih.govnih.gov
The versatility of the pyrrolidinone scaffold is further demonstrated by its role as a key building block in the synthesis of more complex molecules. europa.eusigmaaldrich.com The presence of multiple functionalization points on the ring allows for the systematic modification of its structure, enabling the fine-tuning of its physicochemical and biological properties. nih.gov This has led to the development of a diverse library of pyrrolidinone derivatives with a broad spectrum of applications. frontiersin.org For instance, the racetam family of nootropic compounds is based on the pyrrolidinone structure. wikipedia.org
Table 1: Examples of Bioactive Natural Products Containing the Pyrrolidinone Scaffold
| Natural Product | Biological Activity |
|---|---|
| Lactacystin | Proteasome inhibitor with potential antitumor activity. researchgate.netjst.go.jp |
| Holomycin | Antibiotic with broad-spectrum antimicrobial activity. researchgate.net |
| Thiolutin | Antibiotic with broad-spectrum antimicrobial activity. researchgate.net |
| Salinosporamide A | Potent proteasome inhibitor with anticancer properties. jst.go.jpnih.gov |
| Pramanicin | Antimicrobial and antibacterial activities. beilstein-journals.org |
| (-)-Clausenamide | Enhances learning and memory. beilstein-journals.org |
This table provides a selection of natural products containing the pyrrolidinone core and their associated biological activities, highlighting the scaffold's importance in medicinal chemistry.
Historical Context and Evolution of Pyrrolidinone Synthesis Strategies
The synthesis of pyrrolidinones has a rich history, with early methods often relying on classical cyclization reactions of γ-amino acids or the reduction of succinimides. While effective for producing simple pyrrolidinone structures, these initial strategies often required harsh reaction conditions and offered limited control over stereochemistry. nih.gov
Over the decades, the demand for more complex and stereochemically defined pyrrolidinone derivatives has driven the evolution of more sophisticated and efficient synthetic methodologies. nih.gov Modern approaches focus on catalytic and stereoselective methods that allow for the construction of highly functionalized pyrrolidinone rings with high levels of precision. europa.eujst.go.jp These advanced strategies include:
Multicomponent Reactions (MCRs): These reactions allow for the one-pot synthesis of complex pyrrolidinone structures from simple starting materials, increasing synthetic efficiency. rsc.orgsci-hub.se
Transition-Metal Catalysis: Catalytic methods, employing metals such as palladium and nickel, have enabled novel cyclization and cross-coupling reactions to form and functionalize the pyrrolidinone ring. europa.euchinesechemsoc.org
Asymmetric Synthesis: The development of chiral catalysts and auxiliaries has been instrumental in the enantioselective synthesis of pyrrolidinones, which is crucial for producing compounds with specific biological activities. nih.govchinesechemsoc.org
Domino and Cascade Reactions: These elegant strategies involve a series of intramolecular reactions that proceed sequentially to rapidly build up molecular complexity from a single starting material. nih.gov
A notable recent development is the use of a Smiles-Truce cascade reaction to synthesize functionalized pyrrolidinones in a single, metal-free step from commercially available starting materials. acs.orgnih.gov This highlights the continuous innovation in the field, aiming for more ideal, efficient, and environmentally benign synthetic routes. nih.gov
Overview of 3-Benzylpyrrolidin-2-one as a Target Structure for Advanced Chemical Inquiry
Within the vast family of pyrrolidinone derivatives, this compound stands out as a significant target for advanced chemical inquiry. The introduction of a benzyl (B1604629) group at the 3-position of the pyrrolidinone ring introduces a key structural element that can significantly influence the molecule's biological activity and properties. This substituent provides a handle for further synthetic modifications and can engage in specific interactions with biological targets.
The synthesis of 3-substituted pyrrolidinones, such as the 3-benzyl derivative, presents a unique set of challenges and opportunities for organic chemists. sci-hub.se Achieving stereocontrol at the C3 position is a primary focus of many synthetic efforts, as the stereochemistry at this center can have a profound impact on the molecule's biological function. chinesechemsoc.org Research in this area often involves the development of novel synthetic methods that allow for the selective introduction of the benzyl group with a high degree of enantioselectivity. chinesechemsoc.orgnih.gov
The study of this compound and its analogs is driven by the potential to discover new therapeutic agents. For example, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one, structurally related to nebracetam, have been investigated for their nootropic activity. researchgate.net The benzyl group in these structures plays a crucial role in their interaction with biological receptors. The pursuit of efficient and selective syntheses for this compound and related structures continues to be an active area of research, pushing the boundaries of modern organic synthesis. sci-hub.senih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-benzylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-10(6-7-12-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFHSBMVLYCBQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437135 | |
| Record name | 3-benzylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81976-70-7 | |
| Record name | 3-benzylpyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00437135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-benzylpyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Benzylpyrrolidin 2 One and Its Derivatives
Classical and Established Synthetic Routes to Pyrrolidin-2-ones
Traditional methods for synthesizing the pyrrolidin-2-one core often rely on well-established cyclization reactions and the modification of existing heterocyclic structures. These routes have been foundational in providing access to a wide array of pyrrolidinone derivatives.
Cyclization Reactions for Pyrrolidinone Ring Construction
The formation of the five-membered lactam ring is a cornerstone of pyrrolidin-2-one synthesis. pressbooks.pub These reactions typically involve the intramolecular cyclization of linear precursors containing both an amine and a carboxylic acid derivative. pressbooks.pubgoogle.com A common strategy involves the reaction of γ-amino acids or their ester analogs, which upon heating or treatment with a coupling agent, undergo condensation to form the stable pyrrolidin-2-one ring.
Another classical approach is the Michael addition of a primary amine to an α,β-unsaturated ester, such as ethyl acrylate (B77674), followed by intramolecular cyclization. For instance, the reaction of benzylamine (B48309) with ethyl acrylate can lead to the formation of an intermediate that, upon cyclization, can be a precursor to N-benzylpyrrolidinone derivatives. arkat-usa.org
Radical cyclizations also offer a pathway to the pyrrolidinone skeleton. diva-portal.orglibretexts.org These reactions can be initiated from suitable precursors, such as those containing a radical precursor and a double bond, leading to the formation of the five-membered ring. libretexts.org Additionally, the reaction of amide dianions with reagents like epibromohydrin (B142927) has been shown to regioselectively form 5-(hydroxymethyl)pyrrolidin-2-ones, which can be further functionalized. google.com
A specific example of a cyclization approach involves the treatment of N-benzyl-3-pyrrolidinamine with a dihaloacyl halide, followed by an intramolecular cyclization to form a bipyrrolidinyl-2-one derivative. mnstate.edu Furthermore, the synthesis of 4-hydroxypyrrolidin-2-one from tetramic acid intermediates highlights the use of Meldrum's acid-mediated reactions and subsequent cyclization. virginia.edu
Approaches from Piperidine (B6355638) Derivatives
The synthesis of pyrrolidin-2-ones can also be achieved through the ring contraction of piperidine derivatives. mdpi.commdpi.com This transformation offers a unique route to the five-membered lactam from a six-membered ring precursor. Mechanistically, this process can involve a domino reaction that includes the in situ formation of a pyrrolidine-2-carbaldehyde, followed by oxidation, decarboxylation, and subsequent ipso-oxidation to yield the pyrrolidin-2-one. mdpi.com The selectivity of the reaction, yielding either pyrrolidin-2-ones or other pyrrolidine (B122466) derivatives, can often be controlled by the choice of oxidant and additives. mdpi.com
Catalytic hydrogenation of certain piperidine derivatives can also lead to the formation of pyrrolidinones. journals.co.za For example, the hydrogenation of unsaturated substituted piperidinones, followed by the reduction of the lactam group, can yield cis-configured 2,4-disubstituted 1-alkylpiperidines, which are structurally related to pyrrolidinone derivatives. journals.co.za
Advanced and Green Synthetic Approaches
In recent years, the development of more efficient, atom-economical, and environmentally benign synthetic methods has been a major focus in organic chemistry. This has led to the emergence of advanced strategies for the synthesis of 3-benzylpyrrolidin-2-one and its derivatives.
Donor-Acceptor Cyclopropane (B1198618) Ring Opening and Subsequent Lactamization
A modern and versatile method for constructing the pyrrolidin-2-one ring system involves the ring-opening of donor-acceptor (D-A) cyclopropanes. arkat-usa.orgthieme-connect.de These strained three-membered rings can react with nucleophiles, leading to a ring-opened intermediate that can subsequently undergo lactamization. thieme-connect.de
In a typical sequence, a D-A cyclopropane reacts with a primary amine, such as aniline (B41778) or benzylamine, in a process that can be catalyzed by a Lewis acid. thieme-connect.de This initial step forms a γ-amino ester, which can then be cyclized in situ or in a separate step to afford the desired pyrrolidin-2-one. thieme-connect.de This method allows for the synthesis of 1,5-substituted pyrrolidin-2-ones. thieme-connect.de The reaction of D-A cyclopropanes with amines can be considered a formal [3+2] cycloaddition. thieme-connect.de
The reactivity and success of this approach can be influenced by the nature of the substituents on both the cyclopropane and the amine. For example, benzylamines have been shown to react efficiently with D-A cyclopropanes to produce N-benzyl-substituted γ-lactams. thieme-connect.de
Multicomponent Reaction Strategies for Pyrrolidine Derivative Formation
Multicomponent reactions (MCRs) have gained significant attention as they offer a highly efficient and atom-economical way to synthesize complex molecules in a single step from three or more starting materials. researchgate.netquora.comwikipedia.org Several MCRs have been developed for the synthesis of pyrrolidine derivatives. researchgate.netquora.com
One such strategy involves the [3+2] cycloaddition of an azomethine ylide with an alkene. researchgate.net The azomethine ylide can be generated in situ from an α-amino acid and an aldehyde. This approach allows for the rapid construction of the pyrrolidine ring with a high degree of stereocontrol. quora.com Silver(I) has been used as a catalyst for the asymmetric [C+NC+CC] coupling process to produce highly functionalized pyrrolidines.
Another MCR approach involves the reaction of an amine, an aldehyde, and an activated alkyne, such as diethyl acetylenedicarboxylate. This one-pot synthesis can be promoted by ultrasound irradiation and catalyzed by green additives like citric acid, leading to substituted 3-pyrrolin-2-ones. libretexts.org
Green Chemistry Principles in Pyrrolidinone Synthesis (e.g., deep eutectic solvents, microwave and ultrasound irradiation)
The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidin-2-ones to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources and environmentally benign solvents.
Deep Eutectic Solvents (DESs) have emerged as green and biodegradable alternatives to traditional volatile organic solvents. These solvents, typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, have been successfully employed in the synthesis of heterocyclic compounds, including pyrrolidinone derivatives. For example, the synthesis of benzoxazole-linked pyrrolidin-2-ones has been achieved using a deep eutectic solvent under ultrasound irradiation.
Microwave Irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of pyrrolidinones. The synthesis of pyrrolidine-based heterocyclic compounds has been achieved through a microwave-assisted reaction of aromatic aldehydes, glycine (B1666218) esters, and maleimides. The energy efficiency of microwave-assisted synthesis of pyrrolidinones has been demonstrated using ionic liquids in green solvents like ethylene (B1197577) glycol. mnstate.edu
Ultrasound Irradiation is another green technique that utilizes the energy of sound waves to promote chemical reactions. The ultrasound-promoted one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported, offering advantages such as shorter reaction times and excellent yields under mild conditions. libretexts.org This method often employs green solvents and catalysts, further enhancing its environmental credentials. libretexts.org
Optimized Methodologies for Substituted 3-Benzylpyrrolidin-2-ones
The development of efficient, one-pot synthetic methods for creating densely functionalized pyrrolidinone scaffolds is a key area of research. These optimized processes enhance synthetic ideality by reducing the number of steps, improving yields, and utilizing readily available starting materials. nih.govacs.org
One notable one-pot process involves the reaction of arylsulfonamides with cyclopropane diesters. nih.govacs.org This metal-free method proceeds under simple base treatment and heating, combining three steps into a single operation: nucleophilic ring-opening of the cyclopropane, a Smiles-Truce aryl transfer, and subsequent lactam formation to yield α-arylated pyrrolidinones. nih.gov This approach is scalable and allows for further diversification of the resulting pharmacophore structures. nih.govacs.org
Another effective one-pot strategy for synthesizing 1,5-substituted pyrrolidin-2-ones utilizes the reaction of donor-acceptor (DA) cyclopropanes with anilines or benzylamines. mdpi.com This transformation is initiated by a Lewis acid, which facilitates the opening of the three-membered ring by the amine. The subsequent lactamization can be achieved in the same vessel, often by heating with acetic acid, to produce the desired γ-lactam. mdpi.com The scope of this reaction is broad, accommodating various substituted DA cyclopropanes and amines.
Below is a table summarizing an optimized one-pot synthesis of N-aryl and N-benzyl-substituted γ-lactams from DA cyclopropanes.
Table 1: One-Pot Synthesis of Substituted Pyrrolidin-2-ones from DA Cyclopropanes and Amines
| Amine | DA Cyclopropane Substituent (Ar) | Product | Yield (%) |
|---|---|---|---|
| Aniline | Phenyl | 1,5-Diphenylpyrrolidin-2-one | 83 |
| 4-Methylaniline | Phenyl | 5-Phenyl-1-(p-tolyl)pyrrolidin-2-one | 85 |
| 4-Methoxyaniline | Phenyl | 1-(4-Methoxyphenyl)-5-phenylpyrrolidin-2-one | 91 |
| Benzylamine | Phenyl | 1-Benzyl-5-phenylpyrrolidin-2-one | 78 |
| Aniline | 4-Chlorophenyl | 5-(4-Chlorophenyl)-1-phenylpyrrolidin-2-one | 75 |
Data sourced from a study on Lewis acid-initiated reactions of donor-acceptor cyclopropanes. mdpi.com
Functionalization and Derivatization of Pre-formed Pyrrolidin-2-one Rings
The functionalization of a pre-existing pyrrolidin-2-one ring is a common and versatile strategy for creating derivatives like this compound. nih.govresearchgate.net This approach allows for the introduction of various substituents at specific positions, leading to a diverse range of molecular architectures. nih.govresearchgate.netnih.gov
Introducing a benzyl (B1604629) group onto a pyrrolidinone scaffold can be achieved through several synthetic methods. A prominent strategy involves the cross-coupling of a suitable pyrrolidinone precursor with a benzyl Grignard reagent. For instance, the synthesis of (R)-5-benzylpyrrolidin-2-one has been accomplished via an iron-catalyzed cross-coupling reaction. rsc.org In this method, a precursor like (R)-5-(bromomethyl)pyrrolidin-2-one is reacted with phenylmagnesium bromide in the presence of an iron catalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), and an additive like tetramethylethylenediamine (TMEDA). rsc.org
Optimization of this cross-coupling reaction is crucial for achieving high conversion and yield. Studies have shown that using stoichiometric amounts of both the iron catalyst and TMEDA can drive the reaction to completion. rsc.org This approach facilitates the formation of the C-C bond, effectively attaching the benzyl group to the C-5 position of the pyrrolidinone ring. rsc.org
Targeted functionalization at specific positions of the pyrrolidinone ring is essential for exploring structure-activity relationships. The C-3 position, in particular, has been a focus for introducing molecular diversity. acs.orgacs.org
Palladium-catalyzed C(sp³)–H arylation has emerged as a powerful method for the direct functionalization of the C-3 position of proline derivatives, which share the core pyrrolidine structure. acs.org This reaction utilizes an aminoquinoline directing group attached to the pyrrolidine nitrogen to guide the palladium catalyst to the C-3 C-H bond. The reaction with aryl iodides proceeds stereospecifically to afford cis-2,3-disubstituted pyrrolidines in high yields. acs.org The directing group can be subsequently removed, providing access to fragments suitable for drug discovery. acs.org
Another strategy for C-3 modification involves the electrophilic trifluoromethylthiolation–cyclization of tryptamine (B22526) derivatives, which generates a C(3) SCF₃-substituted pyrrolidinoindoline skeleton. acs.org This highlights the potential for introducing a range of functional groups at this position using various catalytic systems. acs.org
The table below presents findings from a study on the directed C-3 arylation of a proline derivative.
Table 2: Palladium-Catalyzed C-3 Arylation of N-Aminoquinolyl Proline Amide
| Aryl Iodide | Product | Yield (%) |
|---|---|---|
| 4-Iodotoluene | cis-3-(p-Tolyl) derivative | 85 |
| 4-Iodoanisole | cis-3-(4-Methoxyphenyl) derivative | 81 |
| 1-Iodo-4-(trifluoromethyl)benzene | cis-3-(4-(Trifluoromethyl)phenyl) derivative | 75 |
| 3-Iodopyridine | cis-3-(Pyridin-3-yl) derivative | 70 |
Data adapted from research on palladium-catalyzed directed C(sp³)–H arylation. acs.org
The pyrrolidinone scaffold serves as a valuable building block for the synthesis of more complex, polycyclic compounds, including various alkaloids and spirocyclic systems. nih.govresearchgate.netmdpi.comrsc.org These intricate structures are often assembled through cascade reactions or intramolecular cyclizations originating from a functionalized pyrrolidinone ring. researchgate.netmdpi.com
One powerful method for constructing polycyclic systems is the intramolecular Pictet-Spengler reaction. researchgate.net This acid-catalyzed cascade reaction can be used with various 4-aminobutanal (B194337) derivatives and aromatic nucleophiles to furnish polycyclic pyrrolidine derivatives. researchgate.net For example, N-phosphorylated 2-(het)arylpyrrolidines can be synthesized in high yields through this approach. researchgate.net
Another elegant strategy involves a reductive cleavage/Horner-Wadsworth-Emmons cascade to create spirocyclic pyrrolidines. rsc.org This sequence starts with a [3+2]-cycloaddition to form an isoxazoline, which is then elaborated to a β-ketophosphonate. A reductive-HWE cascade then facilitates the spirocyclization, yielding complex 1-azaspiro researchgate.netresearchgate.netnonane frameworks. This modular approach allows for variation at multiple positions, providing access to a broad family of densely functionalized spirocyclic pyrrolidines. rsc.org The synthesis of natural products like (±)-cephalotaxine has been achieved using this methodology. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of 3-Benzylpyrrolidin-2-one provides a characteristic fingerprint of its proton environments. Based on its structure, a predictable pattern of signals, chemical shifts, and coupling constants can be anticipated. The protons of the benzyl (B1604629) group typically appear in the aromatic region (δ 7.20-7.40 ppm). The benzylic methylene (B1212753) protons (H-6) are diastereotopic due to the adjacent chiral center (C-3) and are expected to appear as a complex multiplet. The protons on the pyrrolidinone ring (H-3, H-4, H-5) resonate in the aliphatic region, with their specific chemical shifts and multiplicities determined by their neighboring atoms and their stereochemical relationships. The amide proton (N-H) often appears as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration.
A complete assignment requires two-dimensional NMR techniques, but a predicted ¹H NMR data set is presented below.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | ~7.5-8.0 | br s | N/A |
| H-8/H-12 (ortho-Ar) | ~7.35 | m | ~7-8 |
| H-9/H-11 (meta-Ar) | ~7.30 | m | ~7-8 |
| H-10 (para-Ar) | ~7.25 | m | ~7-8 |
| H-5a, H-5b | ~3.2-3.4 | m | Jgem ≈ 9-10, Jvic ≈ 6-8 |
| H-6a, H-6b | ~2.7 (dd), ~3.2 (dd) | m | Jgem ≈ 14, Jvic ≈ 5, 9 |
| H-3 | ~2.6-2.8 | m | Jvic ≈ 5-9 |
| H-4a, H-4b | ~1.9 (m), ~2.4 (m) | m | Jgem ≈ 12, Jvic ≈ 7-9 |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbon (C-2) of the lactam is the most deshielded, typically appearing around δ 175-180 ppm. The carbons of the aromatic ring resonate in the δ 125-140 ppm range. The remaining aliphatic carbons, including the benzylic carbon (C-6) and the pyrrolidinone ring carbons (C-3, C-4, C-5), appear in the upfield region of the spectrum. Techniques such as the Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. magritek.com
A predicted assignment of the ¹³C NMR chemical shifts is detailed in the table below.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type (DEPT) |
|---|---|---|
| C-2 | ~177.0 | C (Quaternary) |
| C-7 | ~138.5 | C (Quaternary) |
| C-8/C-12 | ~129.0 | CH |
| C-9/C-11 | ~128.8 | CH |
| C-10 | ~126.9 | CH |
| C-5 | ~47.0 | CH₂ |
| C-3 | ~43.0 | CH |
| C-6 | ~38.0 | CH₂ |
| C-4 | ~30.0 | CH₂ |
While 1D NMR spectra suggest the molecular structure, 2D NMR experiments are crucial for definitive assignment and stereochemical elucidation. ipb.ptmdpi.com
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, confirming the connectivity within the pyrrolidinone ring (H-3 through H-4 to H-5) and within the benzyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for the unambiguous assignment of both the ¹H and ¹³C spectra. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the benzyl substituent to the pyrrolidinone ring (e.g., correlations from the benzylic protons H-6 to C-3, C-4, and C-7) and for confirming the positions of quaternary carbons like the carbonyl C-2. jst-ud.vn
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are in close proximity, which is fundamental for determining stereochemistry and conformation. For this compound, a NOESY or ROESY experiment would reveal correlations between the H-3 proton and the benzylic H-6 protons. The pattern and intensity of these correlations can help establish the relative stereochemistry at C-3 and provide insight into the preferred conformation of the benzyl group relative to the pyrrolidinone ring. ipb.pt
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For this compound, HRMS is used to confirm its molecular formula, C₁₁H₁₃NO. The experimentally measured monoisotopic mass will closely match the theoretically calculated mass, providing strong evidence for the compound's identity. jst-ud.vn
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO |
| Calculated Monoisotopic Mass ([M+H]⁺) | 176.1070 Da |
| Expected HRMS Result ([M+H]⁺) | 176.1070 ± 0.0005 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for analyzing this compound in complex mixtures, such as monitoring its formation during a chemical synthesis or identifying it in a biological matrix. rhhz.netlcms.cz
Tandem mass spectrometry (LC-MS² or LC-MS/MS) provides further structural information through controlled fragmentation of the parent ion. In a typical experiment, the protonated molecule [M+H]⁺ (m/z 176.1) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure. For this compound, the most prominent fragmentation pathway involves the cleavage of the C3-C6 bond, leading to the formation of the highly stable tropylium (B1234903) cation. Other fragments arise from cleavages within the pyrrolidinone ring. libretexts.orgmiamioh.edu
Proposed Fragmentation Pathway: The primary fragmentation is the loss of the pyrrolidinone moiety to form the benzyl cation, which rearranges to the more stable tropylium ion. Subsequent fragmentations of the pyrrolidinone ring can also occur.
| Predicted m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 176.1 | [M+H]⁺ | - |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) | C₄H₆NO |
| 132.1 | [M+H - C₂H₄]⁺ | Ethene |
| 118.1 | [M+H - C₃H₆O]⁺ | Propanone |
This detailed fragmentation data serves as a secondary confirmation of the structure deduced from NMR analysis. researchgate.netnih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are soft ionization techniques that are instrumental in the mass spectrometric analysis of pyrrolidinone derivatives. ESI is particularly suitable for polar compounds and generates ions directly from a solution, making it a gentle method that often preserves the molecular ion. The process involves creating a fine spray of charged droplets from which the solvent evaporates, leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.
APCI is a complementary technique that is well-suited for less polar and thermally stable compounds with molecular weights typically below 1500 Da. In APCI, the sample is vaporized in a heated nebulizer and then ionized through gas-phase ion-molecule reactions initiated by a corona discharge. This method is effective for analytes that are not sufficiently polar for ESI and can be readily coupled with high-performance liquid chromatography (HPLC), accommodating high flow rates. For this compound (Molecular Formula: C₁₁H₁₃NO, Molecular Weight: 175.23 g/mol ), both techniques would be expected to produce a prominent signal for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 176.10.
The choice between ESI and APCI would depend on the sample matrix and the chromatographic conditions employed. ESI would be favored if the compound is analyzed in a polar solvent system where it can readily accept a proton. APCI would be a robust alternative, particularly if a less polar mobile phase is used in chromatography.
| Ionization Mode | Predicted Ion | Calculated m/z | Technique Suitability |
|---|---|---|---|
| Positive | [M+H]⁺ | 176.10 | ESI and APCI |
| Positive | [M+Na]⁺ | 198.08 | ESI (with sodium adduct formation) |
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS)
Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution and high mass accuracy of a Q-TOF mass analyzer. This hybrid instrument is invaluable for the characterization of compounds like this compound in complex mixtures.
The primary advantage of Q-TOF is its ability to provide accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the confident determination of the elemental composition of the parent ion and its fragments, which is a critical step in structural elucidation. For this compound, LC-QTOF-MS would confirm the elemental formula C₁₁H₁₃NO from the accurately measured mass of the protonated molecule.
Furthermore, the Q-TOF instrument allows for tandem mass spectrometry (MS/MS) experiments. In this mode, the first quadrupole selects a specific precursor ion (e.g., the [M+H]⁺ ion of this compound), which is then fragmented in a collision cell. The resulting product ions are analyzed by the TOF detector, providing a fragmentation pattern that offers detailed structural information. This capability enhances selectivity and provides ultimate confirmation of the analyte's identity.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational Spectroscopic Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific structural components.
The most prominent features in the spectrum are related to the lactam ring and the benzyl group. A strong absorption band associated with the carbonyl (C=O) stretching vibration of the five-membered lactam ring is expected. The N-H stretching vibration of the secondary amide will also be present. The benzyl group gives rise to several characteristic bands, including aromatic C-H stretching, aromatic C=C ring stretching, and C-H bending vibrations. Aliphatic C-H stretching from the pyrrolidinone ring and the methylene bridge will also be observed.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3200 - 3400 | Secondary Amide (Lactam) |
| Aromatic C-H Stretch | 3000 - 3100 | Benzyl Group |
| Aliphatic C-H Stretch | 2850 - 3000 | Pyrrolidinone Ring, CH₂ Bridge |
| C=O Stretch (Amide I) | 1670 - 1700 | γ-Lactam |
| Aromatic C=C Stretch | 1450 - 1600 | Benzene (B151609) Ring |
| N-H Bend (Amide II) | 1510 - 1570 | Secondary Amide (Lactam) |
Electronic Absorption Spectroscopy (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is primarily dictated by the chromophores present in its structure: the benzene ring of the benzyl group and the carbonyl group of the lactam.
The benzene ring is expected to produce characteristic absorption bands corresponding to π→π* electronic transitions. These typically appear as a strong band (the E2-band) around 200-220 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. The carbonyl group of the lactam can undergo a weak, symmetry-forbidden n→π* transition, which would be expected to appear as a shoulder or a low-intensity band at a longer wavelength, potentially overlapping with the B-band of the benzene ring. The exact position and intensity of these bands can be influenced by the solvent used for the analysis.
| Expected λmax (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~200 - 220 | π→π* (E2-band) | Benzene Ring |
| ~250 - 270 | π→π* (B-band) | Benzene Ring |
| ~270 - 300 | n→π* | Carbonyl Group (C=O) |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the molecular and crystal structure. While X-ray crystallographic data has been reported for structurally related compounds such as t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one and (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a specific, publicly available crystal structure determination for this compound (CAS: 81976-70-7) was not identified in the searched literature.
Should a crystal structure be determined, it would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. This would definitively establish the conformation of the five-membered pyrrolidinone ring (e.g., envelope or twisted conformation) and the orientation of the benzyl substituent relative to the ring. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which govern the solid-state properties of the compound.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification and analysis of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose, offering high resolution and efficiency.
Given the moderate polarity of this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In this mode, a nonpolar stationary phase, typically a C18 (octadecylsilane) bonded silica (B1680970) column, is used with a polar mobile phase. A typical mobile phase would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure efficient separation from impurities with different polarities. For preparative separations aimed at isolating the compound, the method can be scaled up using larger columns. Detection is commonly achieved using a UV detector set to a wavelength where the benzyl chromophore absorbs, such as around 254 nm. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) would be used instead of non-volatile acids like phosphoric acid.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of non-volatile compounds like this compound. srce.hr Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of intermediate polarity. srce.hr In a typical RP-HPLC method for this compound, a non-polar stationary phase, such as C18-modified silica, would be employed. helixchrom.comlcms.cz The mobile phase would likely consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or phosphoric acid to ensure good peak shape. sielc.comsielc.com
Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule contains a chromophore that absorbs UV light. The selection of an appropriate wavelength, typically around 254 nm, is critical for achieving high sensitivity. The method would be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for quantitative analysis. While specific methods for this compound are not widely published, methodologies for structurally similar compounds provide a strong basis for method development. sielc.comsielc.com For instance, methods developed for other N-benzyl or pyrrolidinone derivatives often utilize gradient elution, where the proportion of the organic solvent is increased over time to ensure the efficient elution of all components. srce.hr
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | 8-12 minutes (dependent on exact gradient) |
Gas Chromatography (GC) Applications
Gas Chromatography (GC), particularly when coupled with a Mass Spectrometer (MS), is a powerful tool for the analysis of volatile and thermally stable compounds. gcms.cz this compound possesses sufficient volatility for GC analysis, especially at the high temperatures used in the injector and column oven. A typical GC method would involve injecting a dilute solution of the compound into a heated inlet, where it is vaporized. globalresearchonline.net
The vaporized sample is then carried by an inert gas, such as helium or nitrogen, through a capillary column. The column is coated with a stationary phase, often a polysiloxane derivative, which separates components based on their boiling points and interactions with the phase. globalresearchonline.net For this compound, a mid-polarity column would likely provide good separation from potential impurities or starting materials. The oven temperature is typically programmed to start at a lower temperature and ramp up to facilitate the separation of compounds with different volatilities. globalresearchonline.net
When coupled with a mass spectrometer (GC-MS), the technique provides not only retention time data for quantification but also mass spectra for definitive identification. nih.gov The mass spectrum is generated by the electron ionization (EI) of the eluted compound, resulting in a unique fragmentation pattern that serves as a molecular fingerprint. nih.gov
Table 2: Example GC-MS Method Parameters for this compound
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp | 290 °C |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry. rroij.com It is ideally suited for the qualitative monitoring of reaction progress and for the preliminary assessment of product purity. researchgate.net For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time. rroij.com
A small spot of the reaction mixture is applied to a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent like silica gel. aga-analytical.com.pl The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary phase (silica gel) and the mobile phase (eluent). rroij.com Generally, more polar compounds interact more strongly with the polar silica gel and travel shorter distances, resulting in a lower Retention Factor (Rf) value.
After development, the separated spots can be visualized, often using a UV lamp if the compounds are UV-active, as this compound is. aga-analytical.com.pl Alternatively, chemical staining agents can be used. researchgate.netscientificlabs.co.uk By comparing the spot corresponding to the product with those of the starting materials, a chemist can quickly determine the status of the reaction. TLC is also used to assess the purity of the final isolated product by checking for the presence of extraneous spots.
Table 3: Typical TLC Application for Purity Assessment of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 on aluminum backing |
| Mobile Phase (Eluent) | 30% Ethyl Acetate in Hexane (example, requires optimization) |
| Application | Spotting of starting material, co-spot (start + reaction), and reaction mixture |
| Visualization | UV light at 254 nm; Staining with potassium permanganate (B83412) or p-anisaldehyde |
| Observation | Disappearance of starting material spot and appearance of a new product spot |
| Rf Value (Product) | ~0.4 (hypothetical, dependent on exact eluent) |
Chemometric Approaches in Spectroscopic Data Analysis for Complex Samples
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. farmaciajournal.com When analyzing complex samples containing this compound along with impurities, byproducts, or a formulation matrix, spectroscopic data (e.g., from IR, UV-Vis, or NMR) can be convoluted and difficult to interpret directly. farmaciajournal.com
Chemometric techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be applied to resolve these complex datasets. For instance, if a series of reactions are run under slightly different conditions to optimize the yield of this compound, FT-IR spectra could be recorded for each reaction mixture at various time points. This would generate a large dataset where subtle spectral changes might be hidden by overlapping peaks or baseline shifts.
By applying PCA, the data can be simplified into a few principal components that capture the most significant variations in the dataset, potentially distinguishing between successful and unsuccessful reaction conditions. Furthermore, if a set of calibration samples with known concentrations of this compound and key impurities is prepared, a PLS model can be built. This model correlates the spectral data with the concentrations, allowing for the quantitative prediction of the components in unknown samples without the need for complete chromatographic separation. farmaciajournal.com This approach can be particularly powerful for high-throughput screening or in-situ reaction monitoring.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations (DFT, B3LYP) for Electronic Structure and Energetics
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is among the most widely used methods for such calculations, often paired with a basis set like 6-311++G(d,p) to provide a detailed and reliable description of molecular properties.
Before any properties can be accurately calculated, the molecule's most stable three-dimensional structure (its minimum energy conformation) must be determined. Geometry optimization is the computational process of finding this structure. For a flexible molecule like 3-Benzylpyrrolidin-2-one, which has multiple rotatable bonds, this process is coupled with a conformational analysis.
The analysis would involve systematically rotating the key single bonds—specifically the C-C bond connecting the benzyl (B1604629) group to the pyrrolidinone ring and bonds within the five-membered ring—to identify all possible low-energy conformers. The relative energies of these conformers would be calculated to identify the global minimum and other thermally accessible structures. This information is crucial as the molecular conformation can significantly influence its reactivity and biological activity. The expected outcome would be a potential energy surface mapping the stability of different spatial arrangements of the benzyl and pyrrolidinone moieties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. irjweb.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential and represents the molecule's nucleophilicity or electron-donating ability. The energy of the LUMO is related to the electron affinity and indicates its electrophilicity or electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.comschrodinger.com A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more polarizable and more reactive.
For this compound, DFT calculations would determine the energies of these orbitals and map their spatial distribution. It is anticipated that the HOMO would be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the lactam, while the LUMO would likely be distributed over the carbonyl group (C=O) and the aromatic ring. This analysis helps predict how the molecule would interact with other reagents.
Illustrative Data Table: Calculated FMO Properties for this compound Note: The following data are hypothetical examples based on typical DFT/B3LYP calculations for similar organic molecules, as specific published data for this compound is unavailable.
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 | Electron-donating capability (nucleophilicity) |
| ELUMO | -0.8 | Electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.7 | High kinetic stability and moderate reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.
The key output of NBO analysis is the examination of "delocalization" or "hyperconjugation" interactions between filled (donor) and empty (acceptor) orbitals. These interactions are quantified by a second-order perturbation energy, E(2), which indicates the stabilization energy resulting from electron density moving from a donor NBO to an acceptor NBO. For this compound, significant interactions would be expected, such as the delocalization of the nitrogen lone pair (LP) into the anti-bonding orbital of the adjacent carbonyl group (π* C=O). This interaction is characteristic of amides and contributes to the stability and planarity of the lactam ring. Other interactions, like those between the π orbitals of the phenyl ring and adjacent σ* orbitals, would also be quantified, providing a deep understanding of the factors governing the molecule's electronic stability.
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution across a molecule's surface. It is calculated by placing a hypothetical positive point charge at various points on the electron density surface and calculating the potential energy. The resulting surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions.
For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The area around the hydrogen atoms on the phenyl ring and the N-H group (if unsubstituted at the nitrogen) would likely show positive potential (blue). This visualization is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding how the molecule might be recognized by a biological receptor.
Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their corresponding frequencies can be obtained.
These theoretical spectra are powerful for interpreting experimental data. For this compound, calculations would predict characteristic vibrational modes. For instance, a strong absorption band corresponding to the C=O stretching of the lactam ring would be predicted, typically in the range of 1650-1700 cm⁻¹. Other predictable frequencies include C-H stretching modes for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic pyrrolidinone ring (around 2850-2950 cm⁻¹), as well as C-N stretching and various bending modes. Comparing the calculated spectrum with an experimental one allows for a confident assignment of all major vibrational bands. researchgate.nethawaii.edu
Illustrative Data Table: Predicted Vibrational Frequencies for this compound Note: The following data are hypothetical examples based on typical DFT/B3LYP calculations and known spectral regions.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3080 | Medium |
| Aliphatic C-H Stretch | 2960 | Medium-Strong |
| Amide C=O Stretch | 1685 | Very Strong |
| Aromatic C=C Stretch | 1605, 1495 | Medium-Strong |
| CH₂ Bend | 1450 | Medium |
| C-N Stretch | 1280 | Medium |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in a solvent like water). nih.gov
For this compound, an MD simulation would reveal the dynamic interplay between the benzyl and pyrrolidinone rings. It would show how the benzyl group rotates and how the five-membered ring puckers and flexes at a given temperature. Such simulations can identify the most populated conformational states and the timescales for transitions between them. This information is critical for understanding how the molecule behaves in a solution and how it might adapt its shape to fit into a binding site of a protein, providing a more realistic view of its behavior than static models alone. monash.edumdpi.com
Conformational Sampling and Stability over Time
The conformational flexibility of this compound is a key determinant of its chemical behavior and biological activity. The pyrrolidine (B122466) ring can adopt various puckered conformations, often described as envelope or twist forms. The orientation of the benzyl substituent relative to the pyrrolidinone core further contributes to the conformational diversity of the molecule.
Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational searches and identify low-energy conformers. These studies reveal the relative stabilities of different spatial arrangements of the molecule. Molecular dynamics (MD) simulations can then be used to explore the conformational space of this compound over time, providing a dynamic picture of its flexibility and the transitions between different stable conformations. These simulations can highlight the most populated conformational states under specific conditions, which are likely to be the most relevant for its interactions with other molecules.
Solvent Effects on Molecular Conformation
The surrounding environment, particularly the solvent, can significantly influence the conformational preferences of a molecule. For this compound, the polarity of the solvent can affect the stability of different conformers by interacting with the polar lactam group and the nonpolar benzyl group.
Implicit and explicit solvent models are used in computational studies to simulate these effects. Implicit models represent the solvent as a continuous medium with a specific dielectric constant, while explicit models involve simulating individual solvent molecules around the solute. These simulations can predict how the conformational equilibrium of this compound shifts in different solvents, such as water, methanol (B129727), or a nonpolar solvent like hexane. For instance, in a polar solvent, conformations that expose the polar lactam group to the solvent may be favored, whereas in a nonpolar solvent, more compact conformations that minimize the exposure of polar groups might be more stable. A study on the ketoreductase-catalyzed reduction of a related compound, 1-benzyl-3-pyrrolidinone (B141626), was conducted in n-hexane, highlighting the importance of understanding solvent effects on reactivity. sigmaaldrich.com
Molecular Docking Studies for Intermolecular Interactions and Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly valuable in medicinal chemistry for understanding how a small molecule like this compound might interact with a biological target, such as a protein receptor or an enzyme.
Ligand-Target Interaction Modeling
In ligand-target interaction modeling, the 3D structure of this compound is "docked" into the binding site of a target protein. The process involves sampling a large number of possible orientations and conformations of the ligand within the binding site and then using a scoring function to estimate the binding affinity for each pose.
This approach can identify potential biological targets for this compound and provide insights into the key intermolecular interactions that stabilize the ligand-target complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, the lactam group of this compound can act as a hydrogen bond donor and acceptor, while the benzyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues in the binding site. Studies on related pyrrolidinone derivatives have successfully used molecular docking to predict interactions with targets like the GABA-A receptor and caspase-3. researchgate.netresearchgate.net
Analysis of Putative Binding Orientations
The results of a molecular docking study provide a set of putative binding orientations, or "poses," of the ligand in the target's binding site. Each pose is associated with a score that reflects its predicted binding affinity. By analyzing the top-scoring poses, researchers can develop hypotheses about the most likely binding mode of this compound.
This analysis involves a detailed examination of the intermolecular interactions for each pose. For instance, the analysis might reveal that a particular conformation of the benzyl group allows for optimal hydrophobic interactions with a specific pocket in the binding site, or that the lactam oxygen forms a crucial hydrogen bond with a key amino acid residue. This information is invaluable for understanding the molecular basis of the compound's activity and for guiding the design of new analogs with improved binding affinity and selectivity. Docking studies on similar scaffolds have been used to rationalize the design of potent and selective inhibitors for various targets. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Design Principles
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. neovarsity.org For this compound and its derivatives, QSAR models can be developed to predict their activity and to derive design principles for new, more potent compounds.
A QSAR study typically involves a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can encode various aspects of the molecule, such as its size, shape, lipophilicity, and electronic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity.
The resulting QSAR model can be used to predict the activity of new, untested compounds. Furthermore, by analyzing the contribution of different descriptors to the model, it is possible to identify the key structural features that are important for activity. This information can then be used to guide the design of new derivatives of this compound with enhanced biological effects. For example, a QSAR model might indicate that increasing the hydrophobicity of the benzyl group or introducing a hydrogen bond donor at a specific position on the pyrrolidine ring could lead to improved activity. nih.govmdpi.com
In silico Prediction of Molecular Properties (e.g., electronic, physicochemical qualifications)
In silico methods can be used to predict a wide range of molecular properties of this compound, providing valuable information for its characterization and potential applications. mdpi.com These predictions can be made using various computational tools and databases.
Electronic Properties: Quantum mechanics calculations can be used to determine the electronic properties of this compound, such as its dipole moment, molecular orbital energies (HOMO and LUMO), and electrostatic potential surface. These properties are important for understanding the molecule's reactivity and its ability to participate in intermolecular interactions.
Physicochemical Properties: A variety of physicochemical properties can be predicted in silico, including:
| Property | Predicted Value |
| Molecular Weight | 175.23 g/mol |
| Molecular Formula | C11H13NO |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Exact Mass | 175.099714038 Da |
| Topological Polar Surface Area | 20.3 Ų |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 185 |
This data is computationally generated and sourced from PubChem. nih.gov
These predicted properties provide a comprehensive profile of this compound and can be used to assess its drug-likeness and potential for further development. For example, the predicted logP value suggests that the compound has good membrane permeability, while the number of hydrogen bond donors and acceptors indicates its potential for forming hydrogen bonds with biological targets.
Reaction Mechanisms and Reactivity Studies
Mechanistic Pathways of Pyrrolidin-2-one Formation
The synthesis of the pyrrolidin-2-one ring, particularly with substitution at the C3 position, can be achieved through several mechanistic routes. These pathways often involve the formation of key carbon-carbon and carbon-nitrogen bonds to construct the five-membered lactam ring.
Intramolecular Cyclization Mechanisms
Intramolecular cyclization represents a direct strategy for forming the pyrrolidin-2-one ring from an open-chain precursor. This process typically involves the formation of a bond between a nitrogen atom and a carbon atom at the γ-position of a carboxylic acid derivative.
One prominent mechanism is the intramolecular C-H amination. In this type of reaction, a precursor containing an activated N-H or N-X bond (where X is a leaving group) is induced to cyclize by inserting into a C-H bond on the same molecule. For the synthesis of a 3-benzyl derivative, a suitable precursor would be a γ-amino acid or its derivative where the γ-carbon is part of a longer chain that includes the benzyl (B1604629) substituent. For instance, rhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds provides a pathway to N-unprotected pyrrolidines. organic-chemistry.org This approach avoids the need for external oxidants or directing groups. organic-chemistry.org The mechanism proceeds via the formation of a rhodium-nitrenoid intermediate, which then undergoes insertion into a C-H bond at the δ-position relative to the nitrogen, leading to the formation of the five-membered ring.
Another pathway involves the cyclization of δ-unsaturated β-amino-amines or carbamates. For example, mercuric ion-induced intramolecular amino- and amido-mercuration of these substrates can produce 3-aminopyrrolidine (B1265635) derivatives with high stereoselectivity. researchgate.net Subsequent chemical modifications would be required to convert the amino group to the desired benzyl group.
1,3-Dipolar Cycloaddition Mechanisms
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings, including the pyrrolidine (B122466) core. rsc.org This mechanism involves the reaction of a 1,3-dipole with a dipolarophile, which is typically an alkene or alkyne.
For pyrrolidine synthesis, the most common 1,3-dipole is an azomethine ylide. beilstein-journals.org Azomethine ylides can be generated in situ from various precursors, such as the decarboxylative condensation of α-amino acids with aldehydes or the thermal/photochemical ring-opening of aziridines. beilstein-journals.orgmdpi.com These ylides, which can be classified as stabilized, semi-stabilized, or non-stabilized depending on their substituents, then react with an alkene (the dipolarophile). beilstein-journals.org
To form a 3-benzylpyrrolidin-2-one structure via this route, a potential strategy would involve the reaction of an azomethine ylide with a benzyl-substituted dipolarophile, such as a derivative of cinnamic acid. The subsequent cycloadduct would contain the pyrrolidine ring with the benzyl group at the desired position, which could then be converted to the lactam. The regioselectivity and stereoselectivity of the cycloaddition are critical and are often controlled by the nature of the substituents on both the ylide and the dipolarophile, as well as the presence of metal catalysts (e.g., silver salts) which can coordinate with the reactants. researchgate.netacs.org The use of chiral catalysts or auxiliaries can lead to highly diastereoselective and enantioselective synthesis of densely substituted pyrrolidines. acs.org
Lewis Acid-Catalyzed Ring Opening and Subsequent Lactamization Mechanisms
A notable pathway for the synthesis of substituted pyrrolidin-2-ones involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines, a process often catalyzed by a Lewis acid. mdpi.comdntb.gov.uaresearchgate.net This method is particularly relevant as it can utilize benzylamine (B48309) directly to introduce the N-benzyl group, which can subsequently be modified, or use precursors that lead to C3-benzyl substitution.
The mechanistic sequence begins with the activation of the D-A cyclopropane (B1198618) by a Lewis acid (e.g., Ni(ClO₄)₂, GaCl₃, Yb(OTf)₃). mdpi.comresearchgate.net This enhances the electrophilicity of the cyclopropane ring, facilitating a nucleophilic attack by the primary amine. The attack leads to the ring-opening of the cyclopropane, forming a γ-amino ester intermediate. mdpi.comresearchgate.net In this transformation, the D-A cyclopropane functions as a 1,4-C,C-dielectrophile, while the amine acts as a 1,1-dinucleophile. mdpi.comdntb.gov.ua The final step is an intramolecular cyclization (lactamization) of the γ-amino ester, often promoted by heating in the presence of a weak acid like acetic acid, to yield the pyrrolidin-2-one ring. mdpi.com If the starting cyclopropane is appropriately substituted, this can be followed by a dealkoxycarbonylation step to afford the final product. researchgate.net
| Catalyst | Amine Substrate | Cyclopropane Type | Key Steps | Ref. |
| Nickel Perchlorate | Benzylamines | Donor-Acceptor (D-A) | Ring-opening, Lactamization | mdpi.com |
| Gallium Trichloride | Anilines, Alkylamines | D-A with ester group | Ring-opening, Lactamization | researchgate.net |
| Ytterbium Triflate | Primary Amines | Activated Cyclopropanes | Ring-opening, Lactamization | researchgate.net |
Catalytic Hydrogenation and Hydroamination Mechanisms
Catalytic hydrogenation is a fundamental reduction reaction that can be employed to synthesize this compound from an unsaturated precursor. libretexts.org A common strategy involves the hydrogenation of a 3-benzylidene-pyrrolidin-2-one or a related unsaturated lactam.
The mechanism of catalytic hydrogenation typically occurs on the surface of a heterogeneous metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel. libretexts.org Molecular hydrogen (H₂) adsorbs onto the catalyst surface and dissociates into hydrogen atoms. The unsaturated substrate also coordinates to the metal surface. The hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, resulting in a saturated product. libretexts.org This process usually results in syn-addition of the two hydrogen atoms, approaching from the less sterically hindered face of the molecule. libretexts.org
Reductive hydroamination is another relevant pathway. This reaction involves the addition of an amine to an alkyne or alkene, followed by reduction. For instance, zinc triflate has been shown to catalyze the reductive hydroamination of alkynes to amines. nih.gov An intramolecular hydroamination of an appropriate aminoalkyne containing a benzyl group could be envisioned to form the pyrrolidine ring, which would then require oxidation to the lactam.
Reactivity Profiles of the Pyrrolidin-2-one Ring System
The pyrrolidin-2-one core possesses distinct sites of reactivity, influenced by the amide (lactam) functionality and the substituents on the ring. The presence of a benzyl group at the C3 position further modulates this reactivity.
Functional Group Transformations and Derivatizations
The structural framework of this compound, featuring a secondary lactam and a benzyl substituent, allows for a variety of chemical modifications. Derivatization can occur at the nitrogen atom of the lactam, the α-carbon to the carbonyl group, or on the aromatic ring of the benzyl moiety. libretexts.orgresearchgate.netnih.gov
Key functional group transformations include:
N-Alkylation and N-Arylation: The nitrogen atom of the pyrrolidin-2-one ring can be readily functionalized. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base. rsc.org Palladium-catalyzed N-arylation reactions have also been employed to introduce aryl groups at the nitrogen position, leading to N-aryl-3-benzylpyrrolidin-2-one derivatives. nih.gov
α-Functionalization: The carbon atom adjacent to the carbonyl group (C3) is activated and can participate in various C-C and C-X bond-forming reactions. Enolate formation under basic conditions allows for subsequent alkylation or acylation at this position. rsc.org
Lactam Reduction: The amide functionality can be reduced to the corresponding cyclic amine, 3-benzylpyrrolidine, using strong reducing agents like lithium aluminum hydride.
Ring-Opening Reactions: The lactam ring can be opened under hydrolytic conditions (acidic or basic) to yield the corresponding γ-amino acid, 4-amino-5-phenylpentanoic acid.
Aromatic Substitution: The benzyl group's aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce substituents. The directing effects of the alkyl substituent typically favor ortho- and para-substituted products. numberanalytics.com
Interactive Table of Functional Group Transformations:
Regioselectivity and Chemoselectivity in Synthetic Transformationstandfonline.com
Regioselectivity, the preference for reaction at one site over another, and chemoselectivity, the preferential reaction of a reagent with one functional group over others, are critical concepts in the synthesis and modification of this compound. numberanalytics.comiupac.orgddugu.ac.inlibretexts.org
Regioselectivity: In reactions involving the pyrrolidinone core, regioselectivity often distinguishes between reactions at the nitrogen, the α-carbon (C3), and the carbonyl carbon. For instance, under basic conditions, deprotonation typically occurs at the nitrogen, but strong, non-nucleophilic bases can favor deprotonation at the C3 position to form an enolate. rsc.org The regioselectivity of electrophilic substitution on the benzyl group is governed by the directing effect of the alkyl chain, favoring the ortho and para positions. numberanalytics.com Ruthenium-catalyzed oxidation of N-benzylpyrrolidine has shown that the regioselectivity of attack at the endocyclic versus exocyclic (benzylic) N-methylene C-H bonds is influenced by the ring size of the azacycloalkane. researchgate.net
Chemoselectivity: this compound possesses multiple reactive sites, including the amide C=O, the N-H bond, and the C-H bonds of the benzyl group. organic-chemistry.org A reagent's ability to react with only one of these functional groups demonstrates high chemoselectivity. iupac.org For example, catalytic hydrogenation can selectively reduce the aromatic ring of the benzyl group without affecting the lactam carbonyl, depending on the catalyst and reaction conditions. Conversely, specific reducing agents can target the amide bond while leaving the aromatic ring intact. Knoevenagel-type reactions with tertiary amides like N-benzyl-γ-lactam can be achieved with high chemoselectivity. rsc.org
Role of Catalysts and Reagents in Reaction Control and Efficiencytandfonline.comrsc.orgclockss.org
Catalysts and reagents are paramount in directing the transformations of this compound, enhancing reaction rates, and controlling selectivity. tandfonline.com
Transition metals are extensively used in reactions involving pyrrolidine derivatives. nih.gov
Palladium: Palladium catalysts are crucial for C-N and C-C bond-forming reactions. nih.govrsc.orgnih.gov For example, the Buchwald-Hartwig amination allows for the N-arylation of the pyrrolidinone ring. rsc.org Palladium-catalyzed tandem N-arylation/carboamination reactions of γ-amino alkenes provide a route to N-aryl-2-benzyl pyrrolidine derivatives. nih.gov Suzuki coupling reactions, also palladium-catalyzed, can be used to form C-C bonds by coupling the benzyl group (if functionalized with a halide) with boronic acids. acs.org
Copper: Copper catalysts are employed in various annulation and coupling reactions. rsc.orgku.edunih.govrsc.orgmdpi.com For example, copper-catalyzed [3+2] annulation reactions can be used to construct the pyrrolidine ring system itself. nih.gov
Iron: As an earth-abundant and environmentally benign metal, iron catalysis has gained significant attention. rsc.org Iron(III)-catalyzed reactions have been explored for the synthesis of related benzyl-pyrrolidone structures. rsc.org
Nickel: Nickel catalysts are effective in cross-coupling reactions and have been used in the synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and benzylamines. mdpi.comresearchgate.net
Gold and Rhodium: Gold and rhodium catalysts are often used in cyclization and addition reactions, although specific examples directly involving this compound as a starting material are less common in the reviewed literature. However, they are pivotal in the synthesis of substituted piperidines and other related heterocycles. mdpi.com
Interactive Table of Transition Metal-Catalyzed Reactions:
Organocatalysis, the use of small organic molecules to catalyze reactions, offers a metal-free alternative for transformations. researchgate.netfluorochem.co.ukmdpi.com Enamine catalysis is a prominent example, where a secondary amine catalyst reacts with a ketone or aldehyde to form a nucleophilic enamine intermediate. masterorganicchemistry.comresearchgate.net
While this compound itself is not a typical organocatalyst, its derivatives can be synthesized using organocatalytic methods. tandfonline.com For example, the pyrrolidine scaffold is central to many widely used organocatalysts, such as (S)-diphenylprolinol silyl (B83357) ether. Reactions involving enamine intermediates are key. For instance, the reaction of a ketone with a secondary amine catalyst generates an enamine, which can then react with an electrophile. masterorganicchemistry.com The subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and yields the functionalized product. masterorganicchemistry.com In the context of this compound, enamine chemistry can be relevant in reactions where the lactam is first opened or reduced, and the resulting amine functionality is used to direct further reactions. ntu.edu.sg
Acid and base catalysis are fundamental to many reactions involving this compound. clockss.orgmdpi.com
Acid Catalysis: Acids can activate the carbonyl group by protonation, making it more electrophilic and susceptible to nucleophilic attack. uniurb.it This is a key step in the acid-catalyzed hydrolysis of the lactam to the corresponding γ-amino acid. mdpi.com Acid catalysts are also essential for the formation of enamines from ketones and secondary amines, which is a crucial step in many synthetic pathways. masterorganicchemistry.com
Base Catalysis: Bases are used to deprotonate the N-H bond of the lactam, forming an amidate anion that can act as a nucleophile in N-alkylation or N-acylation reactions. rsc.org Stronger bases can deprotonate the α-carbon (C3), generating an enolate for C-C bond formation. Base-catalyzed isomerization reactions have also been documented in related heterocyclic systems. amazonaws.com
Stereochemical Considerations and Asymmetric Synthesis
Chirality in 3-Benzylpyrrolidin-2-one Derivatives
The fundamental structure of this compound contains a stereogenic center at the carbon atom in the third position (C3) of the pyrrolidinone ring. A carbon atom that is bonded to four different groups is known as a stereogenic center. vaia.com In this case, the C3 carbon is attached to a hydrogen atom, a benzyl (B1604629) group, and is part of the larger pyrrolidinone ring, where it is bonded to C2 (a carbonyl carbon) and C4 (a methylene (B1212753) carbon). This arrangement results in the existence of two non-superimposable mirror images, known as enantiomers. libretexts.org These enantiomers are designated as (R)-3-benzylpyrrolidin-2-one and (S)-3-benzylpyrrolidin-2-one.
While enantiomers share the same physical properties such as boiling point and solubility in achiral environments, they can exhibit profoundly different biological activities due to their distinct interactions with chiral biological molecules like enzymes and receptors. libretexts.org For instance, the two enantiomers of the drug thalidomide (B1683933) displayed vastly different effects, with one being therapeutic and the other causing severe birth defects. libretexts.org This highlights the importance of controlling stereochemistry in the synthesis of bioactive compounds.
When a second stereogenic center is introduced into the this compound scaffold, the resulting stereoisomers are known as diastereomers. libretexts.org Unlike enantiomers, diastereomers are not mirror images and have different physical properties, which can facilitate their separation. libretexts.org The synthesis of polysubstituted pyrrolidinones with high diastereoselectivity is a key objective in organic synthesis. nih.gov
Various synthetic methodologies have been developed to achieve high levels of diastereoselectivity in the formation of substituted pyrrolidines. acs.orgnih.gov For example, palladium(II)-catalyzed carboxylation of certain chiral olefins has been shown to produce polysubstituted pyrrolidinones in excellent yields and with high diastereoselectivity. nih.gov Similarly, intramolecular aza-Michael reactions can be highly diastereoselective, providing access to complex pyrrolidine (B122466) structures. acs.org The stereochemical outcome of these reactions can often be controlled by the choice of catalyst, solvent, and other reaction conditions. thieme-connect.com For instance, a switch in diastereoselectivity from the exo to the endo product has been observed in the silver-catalyzed [3+2] cycloaddition reaction for the synthesis of spirocyclic pyrrolidines by altering the dipolarophile. thieme-connect.com
Asymmetric Induction Strategies
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other. This is a cornerstone of modern synthetic chemistry, particularly for the preparation of pharmaceuticals.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical course of a reaction. beilstein-journals.org After the desired stereocenter has been created, the auxiliary is removed. This approach has been widely used in the asymmetric synthesis of various compounds. For example, chiral sulfinamides have been employed as nitrogen nucleophiles in intermolecular aza-Michael reactions to induce high levels of diastereoselectivity in the synthesis of chiral pyrrolidines. acs.org
Chiral ligands, in conjunction with metal catalysts, create a chiral environment that can influence the stereochemical outcome of a reaction. beilstein-journals.org These ligands can be used in a variety of transformations to produce enantiomerically enriched products.
The development of chiral catalysts has revolutionized asymmetric synthesis. These catalysts, which can be metal complexes or small organic molecules (organocatalysts), can generate chiral products with high enantioselectivity. For instance, silver-catalyzed asymmetric [3+2] cycloaddition reactions of imino esters with α-alkylidene succinimides have been used to synthesize spirocyclic pyrrolidine compounds. thieme-connect.com In some cases, the combination of a catalyst and a cocatalyst, such as a quinoline (B57606) organocatalyst and trifluoroacetic acid, can afford enantiomerically enriched piperidines, a related class of nitrogen heterocycles. mdpi.com
Enantioselective Synthesis Methods
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is of paramount importance in the pharmaceutical industry, where often only one enantiomer of a drug is active or has the desired therapeutic effect.
Several strategies have been developed for the enantioselective synthesis of pyrrolidine derivatives. One approach involves the use of chiral building blocks, such as L-phenylalanine methyl ester hydrochloride, to prepare chiral tetramic acids like (S)-5-benzylpyrrolidine-2,4-dione. nih.gov Another method is the Sharpless asymmetric epoxidation, which has been used as a key step in the synthesis of the enantiomers of 2-oxiranyl-1,4-benzodioxan. clockss.org
The following table provides examples of research findings related to the stereoselective synthesis of pyrrolidine derivatives.
| Research Focus | Key Findings | Relevant Compounds | Citations |
| Diastereoselective Pyrrolidine Synthesis | A highly diastereoselective annulation methodology using chiral sulfinamides as nitrogen nucleophiles was developed for the synthesis of chiral pyrrolidines. acs.org | Chiral sulfinamides, Pyrrolidines | acs.org |
| Asymmetric [3+2] Cycloaddition | Silver-catalyzed asymmetric [3+2] cycloaddition of imino esters with α-alkylidene succinimides led to the formation of spirocyclic pyrrolidine compounds with a switch in diastereoselectivity. thieme-connect.com | Spirocyclic pyrrolidine derivatives, α-Alkylidene succinimides | thieme-connect.com |
| Palladium-Catalyzed Carboxylation | Palladium(II)-catalyzed carboxylation of chiral olefins under strong basic conditions yielded polysubstituted pyrrolidinones with high diastereoselectivity. nih.gov | Polysubstituted pyrrolidinones | nih.gov |
| Chiral Building Block Synthesis | (S)-5-Benzylpyrrolidine-2,4-dione was synthesized from L-phenylalanine methyl ester hydrochloride. nih.gov | (S)-5-Benzylpyrrolidine-2,4-dione, L-Phenylalanine methyl ester hydrochloride | nih.gov |
Impact of Stereochemistry on Molecular Conformation and Reactivity
Stereochemistry, the three-dimensional arrangement of atoms, is fundamental to a molecule's identity and function. numberanalytics.compdx.edu It directly governs the molecule's conformation (shape) and, consequently, its reactivity. nih.govtutorchase.com
The reactivity of a stereoisomer is a direct consequence of its conformation. tutorchase.com For example, if the bulky benzyl group in one enantiomer sterically hinders the approach of a reagent to the carbonyl group of the lactam, that enantiomer will react more slowly than its mirror image, where the approach might be unobstructed. tutorchase.com This difference in reaction rates is a key aspect of dynamic stereochemistry. careerendeavour.com The stability of the transition state during a reaction is also highly dependent on stereochemistry; an arrangement that minimizes steric strain and allows for favorable electronic interactions will be lower in energy, leading to a faster reaction. nih.gov Therefore, controlling the stereochemistry of this compound is not merely an academic exercise but a crucial requirement for harnessing its specific chemical and biological potential. rijournals.com
Applications As Synthetic Intermediates and Building Blocks
Role in the Construction of Complex Organic Molecules
The pyrrolidine-2-one moiety is a prominent scaffold in medicinal chemistry and natural product synthesis. researchgate.netfrontiersin.org The five-membered nitrogen-containing ring is a core structure in numerous biologically active compounds. frontiersin.orgua.es The versatility of this scaffold is enhanced by its non-planar, three-dimensional structure and the potential for stereochemical diversity. researchgate.netnih.gov
The 3-benzylpyrrolidin-2-one framework serves as a foundational unit for the assembly of more intricate nitrogen-containing heterocyclic and polycyclic systems. The pyrrolidine (B122466) ring is considered a key building block for developing new biologically active compounds. ua.esnih.gov Its structure can be incorporated into larger, fused ring systems, leading to diverse and pharmaceutically relevant polycyclic scaffolds. researchgate.net
Researchers have utilized pyrrolidine derivatives in domino reactions, such as the p-TsOH-catalyzed Diels-Alder reaction, to construct tetrahydropyrrolo[3,4-c]carbazoles, which are complex polycyclic aromatic compounds. beilstein-journals.org The synthesis of hybrid molecules incorporating the pyrrolidine ring with other pharmacophores like thiazole, indole, and thiourea (B124793) has also been explored to generate novel bioactive agents. frontiersin.org This strategic fusion of different heterocyclic units often leads to compounds with enhanced biological profiles. Steroidal heterocyclic compounds, for instance, are recognized as promising scaffolds for drug discovery due to their diverse chemical reactivity and biological activities. nih.gov The principles used to create these complex molecules, involving the fusion of a heterocyclic ring to a larger core, are applicable to derivatives of this compound. nih.gov
Table 1: Examples of Polycyclic Systems Derived from Pyrrolidine Scaffolds
| Precursor Scaffold | Reaction Type | Resulting Polycycle | Significance | Reference |
|---|---|---|---|---|
| N-hydroxyimides / Pyrrolidin-2-one | oxa-Michael-aldol [3+2] annulation | Pyrrolidin-2-one fused 2,3-dihydroisoxazoles | Provides rapid entry to pharmaceutically attractive polycyclic scaffolds. | researchgate.net |
| 3-(indol-3-yl)maleimides | p-TsOH-catalyzed Diels–Alder reaction | Tetrahydropyrrolo[3,4-c]carbazoles | Creates complex, aromatized polyheterocyclic systems with potential bioactivity. | beilstein-journals.org |
| Pyrrolidine Hybrids | Molecular Hybridization | Pyrrolidine-Thiazole/Indole Hybrids | Combines pharmacophores to develop new drug candidates. | frontiersin.org |
Target-Oriented Synthesis (TOS) focuses on the construction of a specific, pre-determined molecule, often a natural product or a designed bioactive compound. mappingignorance.org In this context, this compound and its close analogues serve as crucial starting materials or key intermediates. The discovery and development of new drugs often begins with a "hit" or "lead" compound, which is then chemically modified and optimized. mappingignorance.org
The benzylpyrrolidine core is central to the biosynthesis of anisomycin, a pyrrolidine antibiotic that inhibits protein synthesis. nih.gov Genetic and biochemical studies have confirmed that enzymes like AniP and siAniP are essential for forming the benzylpyrrolidine scaffold during the antibiotic's biosynthesis. nih.gov Furthermore, derivatives such as 4-(aminomethyl)-1-benzylpyrrolidin-2-one are direct precursors in the synthesis of Nootropic agents like Nebracetam and its analogues. researchgate.net Optimized synthetic routes have been developed to produce these target molecules efficiently, sometimes reducing the number of steps and avoiding hazardous reagents like sodium azide. researchgate.net
Table 2: this compound Derivatives in Target-Oriented Synthesis
| Derivative/Precursor | Target Molecule/Class | Therapeutic Area | Reference |
|---|---|---|---|
| Benzylpyrrolidine precursor | Anisomycin | Antibiotic, Antifungal | nih.gov |
| 4-(aminomethyl)-1-benzylpyrrolidin-2-one | Nebracetam Analogues | Nootropic (Cognitive Enhancer) | researchgate.net |
| 4-Amino-1-benzylpyrrolidin-2-one | Kinase Inhibitors | Oncology |
Solvating Properties and Applications in Chemical Reactions
The physical properties of this compound, arising from its combined polar (lactam) and non-polar (benzyl group) features, influence its behavior as a medium and participant in chemical reactions. While not commonly employed as a bulk solvent, its structural attributes affect its solubility and interactions in solution. The benzyl (B1604629) group enhances lipophilicity, while the polar lactam function allows for interactions with polar molecules and solvents. cymitquimica.comcymitquimica.com
The formation of solvates, where solvent molecules are incorporated into the crystal structure of a compound, is a relevant phenomenon. google.com Compounds related to this compound can form solvates with pharmaceutically acceptable solvents such as water (hydrates) and ethanol. google.com The nature of the solvent can significantly impact reaction kinetics and outcomes. For instance, studies on copper complexes of benzylpyrrolidine derivatives have shown that reaction rates can be influenced by preferential solvation shells formed by organic solvents like methanol (B129727) or acetonitrile (B52724) in aqueous mixtures. mdpi.com This suggests that the local solvent environment around the benzylpyrrolidin-2-one moiety can be controlled to modulate reactivity. mdpi.comresearchgate.net In enzymatic reactions, the reduction of 1-benzyl-3-pyrrolidinone (B141626) to its corresponding alcohol has been studied in non-polar solvents like n-hexane, indicating its utility in diverse reaction media. sigmaaldrich.com
Contribution to Materials Science (e.g., Non-Linear Optical (NLO) Materials)
The field of materials science seeks to design and synthesize molecules with specific physical properties for technological applications. frontiersin.org One such area is non-linear optics (NLO), where materials interact with high-intensity light (like lasers) to change its frequency. frontiersin.orgrsc.org This phenomenon is crucial for applications in optoelectronics and photonics. rsc.org
Organic molecules are promising candidates for NLO materials. frontiersin.org A common design strategy involves creating molecules with a "push-pull" mechanism, where an electron-donating group and an electron-withdrawing group are connected by a conjugated π-system. frontiersin.org The structure of this compound contains elements that are relevant to this design principle. The benzyl group provides a conjugated π-system (the benzene (B151609) ring), and the pyrrolidinone ring contains heteroatoms (nitrogen and oxygen) that can influence the electronic distribution. rsc.org
While this compound itself is not a prominent NLO material, its scaffold can be incorporated into larger systems designed for this purpose. The synthesis of molecules with high hyperpolarizability (a measure of NLO activity) is a key goal. frontiersin.org Research has shown that heterocyclic compounds, including pyrimidine (B1678525) and benzene-like inorganic rings, can be effective building blocks for NLO materials. rsc.orgrsc.orgnih.gov By functionalizing the this compound core with strong electron-donating or -withdrawing groups, it could potentially be developed into a component of a larger, high-performance NLO material.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for 3-Benzylpyrrolidin-2-one
The creation of new, efficient, and environmentally benign methods for synthesizing this compound and its derivatives is a paramount goal. rsc.org Current research aims to move beyond traditional multi-step syntheses, which often require harsh conditions, towards more sustainable and atom-economical approaches.
Future efforts are increasingly focused on green chemistry principles. vjol.info.vn This includes the use of eco-friendly solvents like ethanol, biodegradable catalysts such as citric acid or β-cyclodextrin, and energy-efficient techniques like ultrasound irradiation. rsc.orgvjol.info.vnrsc.org One-pot, multi-component reactions (MCRs) are particularly promising as they combine several steps into a single operation, reducing waste and simplifying procedures. rsc.orgbeilstein-journals.org Biocatalysis, which uses enzymes to perform specific chemical transformations, also presents a highly sustainable and selective alternative.
| Synthetic Approach | Key Advantages | Major Challenges |
| Multi-Component Reactions (MCRs) | High efficiency, simplified work-up, reduced waste. rsc.org | Optimization of reaction conditions for multiple components. beilstein-journals.org |
| Green Catalysis | Use of renewable/biodegradable catalysts, mild reaction conditions. rsc.org | Catalyst stability and reusability. |
| Direct C-H Functionalization | High atom economy, fewer synthetic steps. organic-chemistry.org | Achieving high selectivity and catalyst development. organic-chemistry.org |
| Biocatalysis | High stereoselectivity, environmentally benign. | Enzyme availability, stability, and substrate scope. |
Advancements in Asymmetric Synthesis of Chiral this compound Analogues
The biological activity of pyrrolidinone derivatives is often dependent on their specific three-dimensional structure. Therefore, the development of methods to control the stereochemistry during synthesis—known as asymmetric synthesis—is a critical research frontier. mdpi.comnih.gov The goal is to produce specific enantiomers or diastereomers of this compound analogues, which is crucial for their potential therapeutic applications. chinesechemsoc.org
A major focus is on the design of new chiral catalysts. Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for creating chiral molecules. mdpi.comnih.govresearchgate.net Proline and its derivatives, for example, are effective organocatalysts for various asymmetric transformations. nih.govresearchgate.net Additionally, transition-metal catalysts featuring sophisticated chiral ligands are being developed to achieve high levels of enantioselectivity in reactions that form the pyrrolidinone ring or introduce functionality. bohrium.com
Future research will likely see the creation of even more efficient and selective catalysts, enabling the construction of complex, multi-functionalized chiral pyrrolidinone structures with high precision. chinesechemsoc.org
Integration of Advanced Computational and Analytical Techniques for Deeper Mechanistic Understanding
A profound understanding of how chemical reactions occur is essential for optimizing existing synthetic methods and designing new ones. The integration of advanced computational and analytical techniques is providing unprecedented insight into the reaction mechanisms related to this compound.
Computational chemistry , particularly Density Functional Theory (DFT), has become a powerful tool for studying reaction pathways. rsc.orgresearchgate.net DFT calculations can elucidate the structures of transition states, predict reaction energy barriers, and explain the origins of selectivity. rsc.orgrsc.orgscirp.org For example, computational studies have been used to investigate the mechanism of pyrrolidinone formation, helping to explain thermodynamic and kinetic factors that control the reaction. researchgate.netscirp.org
Advanced analytical techniques allow for the real-time monitoring of chemical reactions. In-situ spectroscopy, such as Nuclear Magnetic Resonance (NMR), enables the direct observation of intermediates and the tracking of reaction kinetics. This experimental data is invaluable for validating the mechanistic proposals derived from computational studies. acs.org The synergy between computational and analytical methods is expected to accelerate the rational design of new catalysts and reaction conditions.
Exploration of New Chemical Transformations and Reactivity Patterns for the Pyrrolidinone Core
The pyrrolidinone scaffold is not just a synthetic target but also a versatile starting point for further chemical modifications. Future research will increasingly focus on exploring novel ways to functionalize the this compound core to create a diverse range of new molecules.
One promising area is the development of site-selective C-H functionalization , which involves directly converting a carbon-hydrogen bond into a new functional group at a specific position on the pyrrolidinone ring. organic-chemistry.org This approach provides a direct route to novel analogues that would be difficult to access through traditional methods.
Furthermore, researchers are exploring innovative ring-opening and ring-contraction reactions of the pyrrolidinone core. osaka-u.ac.jp Such transformations could provide access to other classes of nitrogen-containing heterocycles. Modern synthetic methods like photoredox catalysis and electrochemistry are also being applied to unlock new reactivity patterns, expanding the synthetic utility of the pyrrolidinone skeleton. osaka-u.ac.jp The development of cascade reactions, where multiple bond-forming events occur in a single step, represents another efficient strategy for building molecular complexity from the pyrrolidinone core. acs.org
Q & A
Q. Q1: What are the recommended synthetic routes for 3-benzylpyrrolidin-2-one, and how do purity levels impact experimental reproducibility?
Methodological Answer: this compound can be synthesized via intramolecular cyclization of N-benzyl-3-aminobutyric acid derivatives or through Pd-catalyzed cross-coupling reactions. Purity is critical for reproducibility; impurities (e.g., residual solvents or unreacted intermediates) may skew spectroscopic data or biological assay results. For example, Kanto Reagents lists 1-benzyl-2-pyrrolidinone (a structural analog) with >95% purity (HPLC), which requires rigorous purification via column chromatography or recrystallization to achieve reliable results .
Q. Q2: How should researchers handle contradictions in reported melting points or spectral data for this compound derivatives?
Methodological Answer: Discrepancies in melting points (e.g., 95°C for (3R,4R)-1-benzyl-3,4-pyrrolidindiol vs. literature values) may arise from polymorphism, solvent traces, or stereoisomerism . To resolve these:
Validate purity via HPLC or NMR.
Compare data with enantiomerically pure standards (e.g., (3S,4S)-(+)-1-benzyl-3,4-pyrrolidindiol, CAS 90365-74-5) .
Use differential scanning calorimetry (DSC) to confirm thermal behavior.
Advanced Research Questions
Q. Q3: What analytical strategies are recommended for characterizing chiral centers in this compound analogs?
Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or NMR using chiral solvating agents (e.g., Eu(hfc)₃) can resolve enantiomers. For example, (3R,4R)-(-)-1-benzyl-3,4-pyrrolidindiol (CAS 163439-82-5) and its (3S,4S)-(+) counterpart exhibit distinct optical rotations ([α]D = ± values) and retention times in chiral separations .
Q. Q4: How can researchers address the lack of ecological toxicity data for this compound in environmental fate studies?
Methodological Answer: While Combi-Blocks reports "no data available" for ecotoxicity of related pyrrolidinones (e.g., 3-amino-1-hydroxy-pyrrolidin-2-one) , researchers should:
Use predictive models like ECOSAR or TEST to estimate acute/chronic toxicity.
Conduct biodegradability assays (e.g., OECD 301F) to assess persistence.
Monitor bioaccumulation potential via logP calculations (experimental logP for 1-benzyl-2-pyrrolidinone = 1.09 ).
Q. Q5: What safety protocols are advised for handling this compound derivatives with undocumented hazards?
Methodological Answer: For compounds lacking GHS classifications (e.g., 2,2':6',2''-terpyridine analogs ):
Assume acute toxicity (H302, H315) based on structural alerts.
Use PPE: nitrile gloves, lab coats, and fume hoods.
Follow first-aid measures for skin/eye contact: rinse with water for 15 minutes and consult a physician .
Q. Q6: How can computational methods guide the design of this compound-based bioactive molecules?
Methodological Answer:
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like GABA receptors.
Use DFT calculations (B3LYP/6-31G*) to optimize geometry and assess electrostatic potential surfaces.
Validate with SAR studies on analogs (e.g., 1-benzyl-3,3-dimethylpiperidin-4-one, H302/H315 hazards ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
